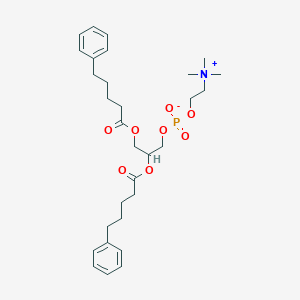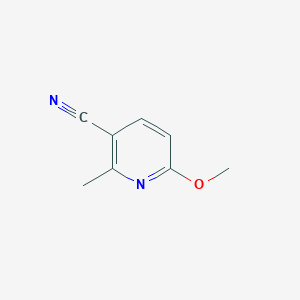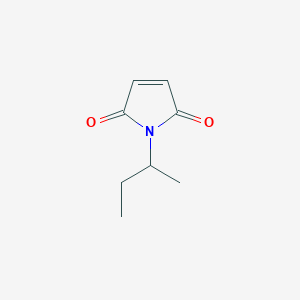
N-(2,3-Bis(diethylamino)propionyl)anthranilic acid ethyl ester dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-Bis(diethylamino)propionyl)anthranilic acid ethyl ester dihydrochloride, also known as BAPTA-EE, is a chemical compound that is widely used in scientific research. It is a calcium chelator that is used to study the role of calcium ions in various biological processes. BAPTA-EE has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.
作用機序
N-(2,3-Bis(diethylamino)propionyl)anthranilic acid ethyl ester dihydrochloride works by binding to calcium ions, preventing them from interacting with other cellular proteins and enzymes. This leads to a decrease in calcium signaling and can have a variety of effects on cellular processes. N-(2,3-Bis(diethylamino)propionyl)anthranilic acid ethyl ester dihydrochloride is a fast-acting calcium chelator and can rapidly decrease calcium signaling in cells and tissues.
生化学的および生理学的効果
N-(2,3-Bis(diethylamino)propionyl)anthranilic acid ethyl ester dihydrochloride has been shown to have a variety of biochemical and physiological effects on cells and tissues. It can inhibit calcium-dependent enzymes such as calmodulin-dependent kinase and protein kinase C. It can also affect cellular processes such as apoptosis, cell division, and gene expression. N-(2,3-Bis(diethylamino)propionyl)anthranilic acid ethyl ester dihydrochloride has been shown to have neuroprotective effects in animal models of stroke and Alzheimer's disease.
実験室実験の利点と制限
N-(2,3-Bis(diethylamino)propionyl)anthranilic acid ethyl ester dihydrochloride has several advantages for lab experiments. It is a fast-acting calcium chelator that can rapidly decrease calcium signaling in cells and tissues. It is also relatively stable and can be stored for extended periods of time. However, N-(2,3-Bis(diethylamino)propionyl)anthranilic acid ethyl ester dihydrochloride has some limitations. It can be toxic to cells at high concentrations, and its effects on cellular processes can be difficult to interpret due to its broad effects on calcium signaling.
将来の方向性
There are several future directions for research on N-(2,3-Bis(diethylamino)propionyl)anthranilic acid ethyl ester dihydrochloride. One area of research is the development of more specific calcium chelators that can target specific calcium signaling pathways. Another area of research is the use of N-(2,3-Bis(diethylamino)propionyl)anthranilic acid ethyl ester dihydrochloride in combination with other drugs to treat diseases such as cancer and Alzheimer's disease. Finally, there is a need for more research on the long-term effects of N-(2,3-Bis(diethylamino)propionyl)anthranilic acid ethyl ester dihydrochloride on cellular processes and its potential use in clinical settings.
合成法
N-(2,3-Bis(diethylamino)propionyl)anthranilic acid ethyl ester dihydrochloride is synthesized by reacting 5,5'-Dithiobis(2-nitrobenzoic acid) with N,N-Diethylethylenediamine in the presence of triethylamine. The resulting product is then reacted with 2,3-Dimethylphenyl isocyanate to form N-(2,3-Bis(diethylamino)propionyl)anthranilic acid ethyl ester dihydrochloride.
科学的研究の応用
N-(2,3-Bis(diethylamino)propionyl)anthranilic acid ethyl ester dihydrochloride is widely used in scientific research to study the role of calcium ions in various biological processes. It is used to chelate calcium ions in cells and tissues, allowing researchers to study the effects of calcium signaling on cellular processes such as muscle contraction, neurotransmitter release, and gene expression. N-(2,3-Bis(diethylamino)propionyl)anthranilic acid ethyl ester dihydrochloride is also used to study the role of calcium ions in disease processes such as cancer and Alzheimer's disease.
特性
CAS番号 |
110437-09-7 |
|---|---|
製品名 |
N-(2,3-Bis(diethylamino)propionyl)anthranilic acid ethyl ester dihydrochloride |
分子式 |
C20H35Cl2N3O3 |
分子量 |
436.4 g/mol |
IUPAC名 |
[3-(diethylazaniumyl)-1-(2-ethoxycarbonylanilino)-1-oxopropan-2-yl]-diethylazanium;dichloride |
InChI |
InChI=1S/C20H33N3O3.2ClH/c1-6-22(7-2)15-18(23(8-3)9-4)19(24)21-17-14-12-11-13-16(17)20(25)26-10-5;;/h11-14,18H,6-10,15H2,1-5H3,(H,21,24);2*1H |
InChIキー |
FOJRMBSZMQTPQC-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CC(C(=O)NC1=CC=CC=C1C(=O)OCC)[NH+](CC)CC.[Cl-].[Cl-] |
正規SMILES |
CC[NH+](CC)CC(C(=O)NC1=CC=CC=C1C(=O)OCC)[NH+](CC)CC.[Cl-].[Cl-] |
同義語 |
[2-diethylammonio-1-[(2-ethoxycarbonylphenyl)carbamoyl]ethyl]-diethyl- azanium dichloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane;hydrochloride](/img/structure/B10770.png)








![Tetranitrocalix[4]arene](/img/structure/B10787.png)